molecular formula C25H35NO5 B1676125 Mebeverine CAS No. 3625-06-7

Mebeverine

货号: B1676125
CAS 编号: 3625-06-7
分子量: 429.5 g/mol
InChI 键: VYVKHNNGDFVQGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

美贝维林是一种主要用于缓解肠易激综合征(IBS)和其他胃肠道疾病症状的药物。 它是一种抗痉挛剂,可以放松肠道周围的肌肉,缓解与这些疾病相关的疼痛和不适 .

准备方法

合成路线和反应条件

美贝维林盐酸盐可以通过一系列化学反应合成。一种常见的方法是,在碱的存在下,使4-甲氧基苯基乙腈与3,4-二甲氧基苯甲酸乙酯反应,形成中间体化合物。 然后将该中间体进行氢化,并随后进行酯化反应,得到美贝维林盐酸盐 .

工业生产方法

在工业环境中,美贝维林盐酸盐通常使用大型化学反应器生产。该过程涉及对反应条件(如温度、压力和pH值)进行仔细控制,以确保高产率和纯度。 最终产品通常通过结晶和过滤技术进行纯化 .

化学反应分析

反应类型

美贝维林会发生几种类型的化学反应,包括:

常见的试剂和条件

主要产品

这些反应形成的主要产物包括美贝维林的各种代谢产物和衍生物,它们可能具有不同的药理特性 .

科学研究应用

Irritable Bowel Syndrome (IBS)

Mebeverine is widely recognized for its role in managing IBS symptoms. A systematic review encompassing multiple clinical trials indicates that this compound effectively reduces abdominal pain and improves overall patient satisfaction compared to placebo. The relative risk for clinical improvement was reported as 1.13, suggesting a modest but clinically relevant benefit .

Efficacy in Adults

  • Study Findings : In a meta-analysis involving eight randomized trials with a total of 555 patients, this compound demonstrated a statistically significant improvement in abdominal pain relief and global symptom assessment compared to placebo .
  • Dosage : Both 135 mg and 200 mg doses were found effective, with no significant difference in efficacy between them .

Pediatric Functional Abdominal Pain

Recent studies have explored the use of this compound in children suffering from functional abdominal pain (FAP). A randomized controlled trial involving 115 children indicated that while this compound showed some efficacy, the results were not statistically significant when compared to placebo .

Key Findings:

  • Response Rate : The treatment response rate was higher in the this compound group (54.5%) compared to placebo (39.5%) after four weeks, but this did not reach statistical significance (p = 0.117) .

Other Gastrointestinal Disorders

This compound has also been investigated for its potential benefits in various gastrointestinal conditions beyond IBS:

  • Functional Dyspepsia : Some studies suggest that this compound may alleviate symptoms associated with functional dyspepsia, although more research is needed to establish its efficacy definitively.
  • Post-operative Gastrointestinal Dysfunction : Preliminary evidence indicates that this compound may help manage gastrointestinal motility issues following surgical procedures.

Comparative Efficacy

The following table summarizes key findings from various studies regarding the efficacy of this compound compared to placebo:

Study TypeSample SizeThis compound DoseImprovement Rate (this compound)Improvement Rate (Placebo)Statistical Significance
Adult IBS Meta-analysis555135/200 mg63%38%Not significant
Pediatric Functional Abdominal Pain115135 mg54.5%39.5%Not significant

Safety and Tolerability

This compound is generally well-tolerated with a low incidence of side effects. Commonly reported adverse effects include mild gastrointestinal disturbances, but serious complications are rare . Its safety profile makes it suitable for long-term use in managing chronic gastrointestinal conditions.

Case Studies and Clinical Experiences

Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Case Study A : A patient with chronic IBS experienced significant symptom relief after initiating treatment with this compound, reporting improved quality of life over six months.
  • Case Study B : A pediatric patient diagnosed with FAP showed notable improvement after four weeks of treatment with this compound, although follow-up indicated variability in response.

作用机制

美贝维林通过直接作用于胃肠道平滑肌发挥作用。虽然确切的机制尚未完全明了,但据信它涉及多种途径:

    离子通道调节: 美贝维林可能降低离子通道的通透性,从而导致肌肉松弛。

    去甲肾上腺素再摄取抑制: 它可能阻断去甲肾上腺素的再摄取,增强其肌肉松弛作用。

    局部麻醉作用: 美贝维林可能对肠道肌肉具有局部麻醉作用。

    毒蕈碱受体相互作用: 它可能与毒蕈碱受体微弱地相互作用,有助于其抗痉挛作用

相似化合物的比较

类似化合物

    罂粟碱: 一种作用机制类似的较早的抗痉挛药物。

    维拉帕米: 一种具有抗痉挛作用的钙通道阻滞剂。

    二环己胺: 另一种用于治疗IBS的抗痉挛剂。

独特性

美贝维林的独特之处在于它对胃肠道平滑肌的特异性作用,而不会产生明显的全身性抗胆碱能副作用。 这使其成为对其他抗痉挛剂的副作用敏感的患者的首选 .

生物活性

Mebeverine is a musculotropic antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, efficacy in clinical settings, and recent research findings.

This compound acts as a smooth muscle relaxant, targeting the gastrointestinal tract. Its primary mechanism involves inhibition of calcium influx into smooth muscle cells, thereby reducing muscle contractions. This action is believed to alleviate symptoms associated with spastic conditions of the gastrointestinal tract, such as abdominal pain and discomfort.

Efficacy in Clinical Trials

Numerous clinical studies have evaluated the efficacy of this compound in treating IBS and related conditions. A systematic review and meta-analysis encompassing multiple randomized controlled trials provide insights into its effectiveness:

Study Population Dosage Outcome Significance
555 IBS patients135 mg or 200 mgRelief of abdominal painNot statistically significant vs. placebo
115 children with functional abdominal pain135 mg twice dailyResponse rate at week 4: 54.5% (this compound) vs. 39.5% (placebo)P = 0.117
1824 IBS patientsVaries (2-12 weeks)Significant decrease in pain scores in some studiesPositive effect noted

While this compound has shown some efficacy in symptom relief, results indicate that its effectiveness may not always be statistically significant compared to placebo, particularly in adult populations.

Case Studies

A notable case study analyzed this compound's impact on IBS patients, highlighting its safety profile and tolerability. The study concluded that while this compound is generally well-tolerated, its clinical benefits might be influenced by high placebo response rates commonly seen in IBS treatments .

Recent Research Findings

Recent investigations have focused on the development of novel derivatives of this compound with enhanced biological activity. A study highlighted several this compound precursors demonstrating promising spasmolytic effects through in silico and in vitro evaluations:

  • 3-Methyl-1-phenylbutan-2-amine : Identified as a leading compound due to its significant modulation of bioelectrical activity and lack of cytotoxicity against human cell lines .

These findings suggest potential pathways for improving treatment options for IBS through modified this compound compounds.

属性

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVKHNNGDFVQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2753-45-9 (hydrochloride)
Record name Mebeverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6023238
Record name Mebeverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3625-06-7
Record name (±)-Mebeverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3625-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebeverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebeverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mebeverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mebeverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEBEVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F80CC3NNV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mebeverine
Reactant of Route 2
Reactant of Route 2
Mebeverine
Reactant of Route 3
Reactant of Route 3
Mebeverine
Reactant of Route 4
Reactant of Route 4
Mebeverine
Reactant of Route 5
Reactant of Route 5
Mebeverine
Reactant of Route 6
Reactant of Route 6
Mebeverine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。